

Technical Guide: Physicochemical Profiling & Synthesis of Cyclopentadecanol

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Compound of Interest

Compound Name: Cyclopentadecanol

CAS No.: 4727-17-7

Cat. No.: B1583702

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Executive Summary

Cyclopentadecanol (CAS: 4727-17-7), also known as Normuscol or Cyclopentadecan-1-ol, is a macrocyclic secondary alcohol derived principally from the reduction of cyclopentadecanone (Exaltone®). While often overshadowed by its ketone counterpart in the fragrance industry, **cyclopentadecanol** possesses unique physicochemical characteristics that make it a valuable fixative and a subject of interest in transdermal drug delivery research due to the permeation-enhancing properties typical of macrocyclic lipophiles.

This guide provides a comprehensive technical analysis of **cyclopentadecanol**, detailing its thermodynamic properties, spectral signatures, and a validated synthesis protocol for research applications.

Physicochemical Properties Profile

The following data aggregates experimental values and high-confidence predictive models suitable for formulation and synthesis planning.

Table 1: Core Physicochemical Specifications

Property	Value / Description	Context/Notes
IUPAC Name	Cyclopentadecanol	
Molecular Formula	C ₁₅ H ₃₀ O	
Molecular Weight	226.40 g/mol	
CAS Number	4727-17-7	
Physical State	Crystalline solid / Powder	White to off-white needles
Melting Point	80.5 – 85.0 °C	Higher than corresponding ketone (63°C) due to H-bonding
Boiling Point	~328 °C (760 mmHg)	Est. 175–180 °C @ 10 mmHg
Density	0.93 g/cm ³	Solid phase density
LogP (Octanol/Water)	6.1 ± 0.3	Highly lipophilic; predicts poor aqueous solubility
Solubility (Water)	< 0.1 mg/L	Practically insoluble
Solubility (Organic)	Soluble	Ethanol, Diethyl ether, Chloroform, Dichloromethane
Odor Profile	Faint, Musky, Woody	Weaker than Exaltone; acts as a fixative

Structural & Spectral Analysis[4][5][6]

Conformational Dynamics

Unlike smaller cycloalkanes (C5-C7) which have rigid constraints, **cyclopentadecanol** is a macrocycle (C15). It possesses significant conformational flexibility, existing as a mixture of conformers that minimize transannular strain (Pitzer strain). The hydroxyl group (-OH) introduces a dipole, but the molecule remains predominantly hydrophobic. In solution, the ring adopts a "square-like" or collapsed conformation to maximize van der Waals interactions between transannular methylene groups.

Spectral Identification Standards

For quality control (QC) and identification, the following spectral signals are diagnostic.

^1H NMR (Proton Nuclear Magnetic Resonance)

- δ 3.5 – 3.8 ppm (1H, m): The methine proton attached to the hydroxyl group (CH-OH). This is the most distinct peak, appearing as a broad multiplet due to coupling with adjacent methylene protons.
- δ 1.2 – 1.6 ppm (28H, m): A massive, overlapping envelope representing the 14 methylene (-CH₂-) groups of the ring.
- δ 1.5 – 1.8 ppm: Protons on carbons α to the alcohol may appear slightly downfield within the envelope.

^{13}C NMR (Carbon-13 NMR)

- δ 70.0 – 72.0 ppm: The carbinol carbon (C-OH).
- δ 20.0 – 35.0 ppm: Multiple peaks representing the methylene carbons.^[1] Due to the ring's symmetry (if planar) or rapid conformational averaging, fewer than 15 distinct peaks are often observed.

Mass Spectrometry (GC-MS)

- Molecular Ion (M⁺): m/z 226 (often weak due to water loss).
- Diagnostic Fragment: m/z 208 [M - H₂O]⁺. Dehydration is common in electron ionization (EI) of macrocyclic alcohols.

Synthesis & Production Protocol

For research purposes, the most reliable route to high-purity **cyclopentadecanol** is the chemoselective reduction of cyclopentadecanone (Exaltone). This method is preferred over total synthesis from acyclic precursors (e.g., Dieckmann condensation) due to higher yield and purity.

Validated Protocol: NaBH₄ Reduction

Objective: Convert Cyclopentadecanone to **Cyclopentadecanol**.

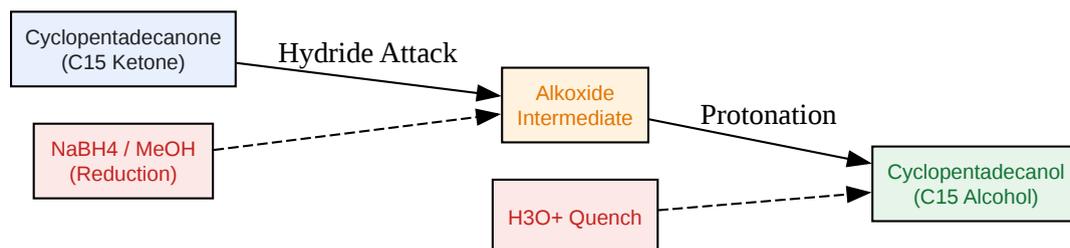
Reagents:

- Cyclopentadecanone (Substrate)[2][3]
- Sodium Borohydride (NaBH₄) (Reducing agent)
- Methanol (Solvent)
- Dilute Hydrochloric Acid (1M HCl) (Quenching agent)

Step-by-Step Methodology:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (2.24 g) of Cyclopentadecanone in 50 mL of methanol.
- **Cooling:** Place the flask in an ice bath (0 °C) to control the exothermic nature of the hydride addition.
- **Addition:** Slowly add NaBH₄ (15.0 mmol, 0.57 g) in small portions over 15 minutes. Note: Use excess hydride to ensure complete conversion.
- **Reaction:** Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Silica gel; Hexane:EtOAc 9:1). The ketone spot (R_f ~0.6) should disappear, replaced by the alcohol spot (R_f ~0.3).
- **Quenching:** Carefully add 1M HCl dropwise until gas evolution (H₂) ceases and the pH is neutral/acidic (pH ~5-6).
- **Extraction:** Evaporate most of the methanol under reduced pressure. Extract the residue with Dichloromethane (3 x 30 mL).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
- **Recrystallization:** Recrystallize the crude white solid from hot hexane or ethanol to yield pure **Cyclopentadecanol** needles.

Synthesis Workflow Diagram

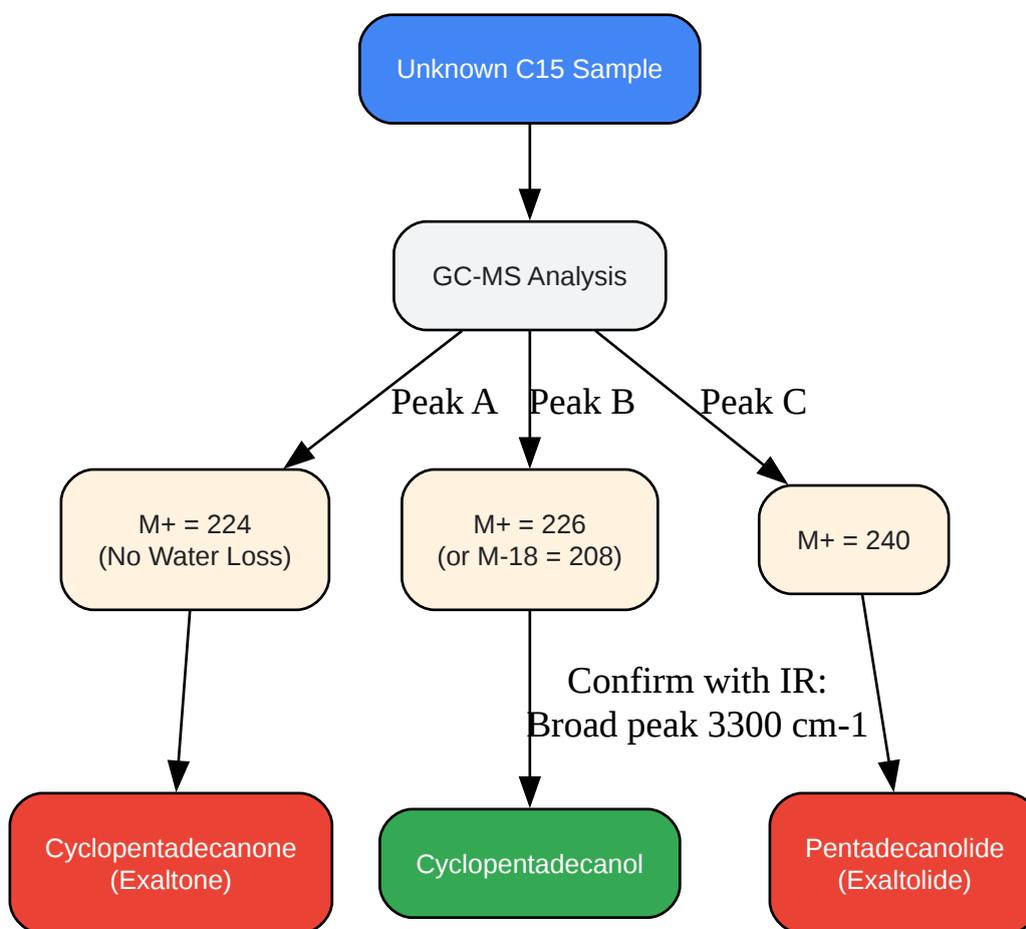


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Figure 1: Chemoselective reduction pathway for the synthesis of **Cyclopentadecanol**.

Analytical Workflow for Identification

When analyzing unknown macrocyclic samples, distinguishing the alcohol from the ketone and the lactone (Exaltolide) is critical.



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Figure 2: Analytical decision tree for distinguishing **Cyclopentadecanol** from common macrocyclic analogs.

Applications & Significance

Fragrance Industry

Cyclopentadecanol acts as a fixative.[4] While its intrinsic odor intensity is lower than that of Exaltone (ketone) or Exaltolide (lactone), its high molecular weight and lipophilicity allow it to anchor more volatile scent molecules, prolonging the fragrance profile. It contributes a subtle, natural musky/woody background note.

Pharmaceutical Research (Permeation Enhancement)

Macrocyclic compounds, including cyclopentadecanone and **cyclopentadecanol**, are investigated as chemical permeation enhancers for transdermal drug delivery.

- Mechanism: The large, lipophilic ring disrupts the ordered packing of lipids in the stratum corneum (the skin's outer barrier).
- Advantage: Unlike linear fatty alcohols, the cyclic structure creates a unique "kink" or disruption volume, potentially increasing the diffusion of co-administered drugs without causing significant skin irritation.

Safety & Stability

- Toxicity: Generally regarded as low toxicity. LD50 (oral, rat) for the related ketone is >5 g/kg; the alcohol is expected to have a similar safety profile.
- Stability: Stable under normal storage conditions. Avoid strong oxidizing agents (which convert it back to the ketone).
- Storage: Store in a cool, dry place in tightly sealed containers.

References

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